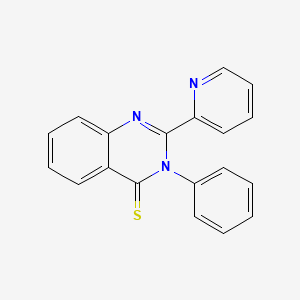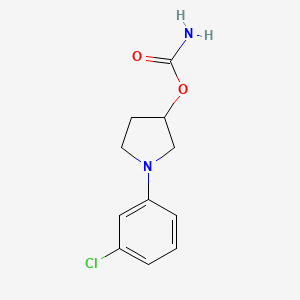
Ethyl 1-benzoyl-5-ethenyl-5-methylpyrazolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-benzoyl-5-methyl-5-vinylpyrazolidine-3-carboxylate is a complex organic compound that belongs to the pyrazolidine family This compound is characterized by its unique structure, which includes a benzoyl group, a methyl group, and a vinyl group attached to a pyrazolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-benzoyl-5-methyl-5-vinylpyrazolidine-3-carboxylate typically involves multiple steps One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate to form a pyrazolidine intermediate This intermediate is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine
Industrial Production Methods
In an industrial setting, the production of Ethyl 1-benzoyl-5-methyl-5-vinylpyrazolidine-3-carboxylate may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-benzoyl-5-methyl-5-vinylpyrazolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl groups into alcohols.
Substitution: The benzoyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various acyl derivatives.
Applications De Recherche Scientifique
Ethyl 1-benzoyl-5-methyl-5-vinylpyrazolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of Ethyl 1-benzoyl-5-methyl-5-vinylpyrazolidine-3-carboxylate involves its interaction with specific molecular targets. The benzoyl group can interact with enzymes or receptors, modulating their activity. The vinyl group may participate in covalent bonding with nucleophilic sites on biomolecules, leading to changes in their function. The overall effect of the compound is determined by the combined actions of its functional groups on various biological pathways.
Comparaison Avec Des Composés Similaires
Ethyl 1-benzoyl-5-methyl-5-vinylpyrazolidine-3-carboxylate can be compared with other similar compounds such as:
Ethyl 1-benzoyl-5-methylpyrazolidine-3-carboxylate: Lacks the vinyl group, which may result in different reactivity and biological activity.
Ethyl 1-benzoyl-5-vinylpyrazolidine-3-carboxylate: Lacks the methyl group, which can influence its steric and electronic properties.
Ethyl 1-benzoylpyrazolidine-3-carboxylate: Lacks both the methyl and vinyl groups, making it less complex and potentially less versatile.
Propriétés
Numéro CAS |
582322-46-1 |
|---|---|
Formule moléculaire |
C16H20N2O3 |
Poids moléculaire |
288.34 g/mol |
Nom IUPAC |
ethyl 1-benzoyl-5-ethenyl-5-methylpyrazolidine-3-carboxylate |
InChI |
InChI=1S/C16H20N2O3/c1-4-16(3)11-13(15(20)21-5-2)17-18(16)14(19)12-9-7-6-8-10-12/h4,6-10,13,17H,1,5,11H2,2-3H3 |
Clé InChI |
DPTOBROZTDPKOZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CC(N(N1)C(=O)C2=CC=CC=C2)(C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-Chloro-4-methoxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12911009.png)



![4-(3-Hydroxyoct-1-en-1-yl)tetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B12911024.png)
![8-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12911030.png)


methanone](/img/structure/B12911035.png)
![2-(3-Bromophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione](/img/structure/B12911050.png)


